Methyl 2-mercaptopropionate
Overview
Description
Methyl 2-mercaptopropionate, also known as methyl α-mercaptopropionate, is an organic compound with the molecular formula C4H8O2S. It is a colorless liquid with a characteristic odor and is used in various chemical and industrial applications. The compound is notable for its thiol group, which imparts unique reactivity and properties.
Mechanism of Action
Target of Action
Methyl 2-Mercaptopropionate, also known as Methyl 3-Mercaptopropionate , is a chemical compound with the molecular formula C4H8O2S
. It is primarily used as an organic synthesis intermediate and a pharmaceutical intermediate . .
Biochemical Pathways
This compound may be involved in the degradation of dimethylsulfoniopropionate (DMSP), an abundant marine metabolite. In this process, DMSP is initially biodegraded by cleavage into dimethyl sulfide (DMS) and acrylate or by demethylation to 3-methylmercaptopropionate (MMPA). Demethylation of MMPA produces 3-mercaptopropionate (MPA) which is catabolized with the elimination of H2S to leave acrylate . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-mercaptopropionate can be synthesized through the esterification of 2-mercaptopropionic acid with methanol. The reaction typically involves the use of an acid catalyst such as concentrated sulfuric acid. The process involves refluxing the reactants under an inert atmosphere, followed by purification through distillation .
Industrial Production Methods: In industrial settings, the production of this compound often employs reactive distillation technology. This method involves the continuous reaction of 2-mercaptopropionic acid with methanol in the presence of a catalyst within a distillation column. The product is separated from unreacted materials and by-products through fractional distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield various thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and bases are often employed.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted esters and thiol compounds.
Scientific Research Applications
Methyl 2-mercaptopropionate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in thiol-ene click chemistry.
Biology: The compound is utilized in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: this compound is employed in the production of polymers, coatings, and adhesives
Comparison with Similar Compounds
- Methyl 3-mercaptopropionate
- Ethyl thioglycolate
- 2-Mercaptopropionic acid
Comparison: Methyl 2-mercaptopropionate is unique due to its specific structural configuration, which imparts distinct reactivity compared to similar compounds. For instance, methyl 3-mercaptopropionate has a different position of the thiol group, affecting its reactivity and applications. Ethyl thioglycolate and 2-mercaptopropionic acid also have different functional groups and properties, making this compound a valuable compound in specific chemical and industrial processes .
Properties
IUPAC Name |
methyl 2-sulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-3(7)4(5)6-2/h3,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWKNPMDQONHKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866371 | |
Record name | Methyl 2-mercaptopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53907-46-3 | |
Record name | Propanoic acid, 2-mercapto-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53907-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-mercaptopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053907463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-mercaptopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-mercaptopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.488 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL 2-MERCAPTOPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25IZE8ZJA2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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